REACTION_CXSMILES
|
[NH:1](C(OCC1C2C(=CC=CC=2)C2C1=CC=CC=2)=O)[CH2:2][CH2:3][C:4](O)=[O:5].C(Cl)(=O)C(Cl)=O.[CH:30]1([CH2:33][NH2:34])[CH2:32][CH2:31]1.C(N(CC)CC)C.Cl>ClCCl.CN(C)C=O>[CH:30]1([CH2:33][NH:34][C:4](=[O:5])[CH2:3][CH2:2][NH2:1])[CH2:32][CH2:31]1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N(CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12
|
Name
|
|
Quantity
|
0.29 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.28 mL
|
Type
|
reactant
|
Smiles
|
C1(CC1)CN
|
Name
|
|
Quantity
|
0.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 10 min
|
Duration
|
10 min
|
Type
|
EXTRACTION
|
Details
|
the aqueous mixture was extracted with dichloromethane (3×30.0 mL)
|
Type
|
CONCENTRATION
|
Details
|
The organic solution was concentrated in vacuo to dryness
|
Type
|
ADDITION
|
Details
|
The residue was treated with a solution of 20% piperidine in N,N-dimethylforamide (20.0 mL) for 0.5 hr
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent in vacuo
|
Type
|
ADDITION
|
Details
|
the residue was treated with 1 M hydrochloride (20.0 mL) and ethyl acetate (20.0 mL)
|
Type
|
CUSTOM
|
Details
|
The mixture was separated
|
Type
|
CUSTOM
|
Details
|
The precipitate was removed by filtration
|
Type
|
WASH
|
Details
|
eluted with 20% pyridine
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)CNC(CCN)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.262 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 57.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |